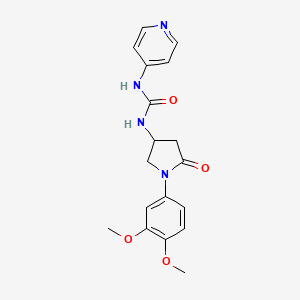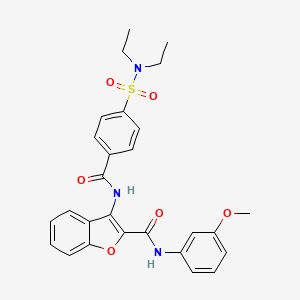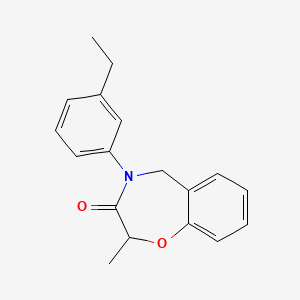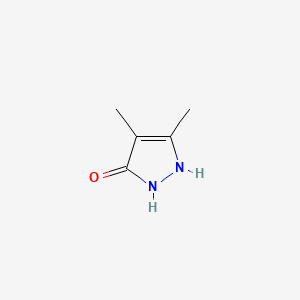![molecular formula C14H17NO2 B2401825 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione CAS No. 145704-80-9](/img/structure/B2401825.png)
3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives, including pyrrolidine-2,5-diones, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are versatile scaffolds in drug discovery . They can be modified or functionalized to generate structural diversity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the introduction of heteroatomic fragments in these molecules . These fragments are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique
Green Synthesis Methods
A study by Ahadi et al. (2014) explored the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, demonstrating a green method involving organocatalyst-assisted domino Knoevenagel condensation, Michael addition, and cyclization. This method avoids the need for chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).
Synthesis of Heterotricyclic Compounds
Research by Sorokina et al. (2007) reported the synthesis of a range of derivatives based on pyrrolidine-2,4-dione, including pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives. Some of these derivatives exhibited anticonvulsant activity, highlighting their potential in pharmaceutical applications (Sorokina et al., 2007).
Anticonvulsant Activity
Kamiński et al. (2013) synthesized new N-Mannich bases derived from pyrrolidine-2,5-diones, including 3,3-dimethyl variants, and evaluated their anticonvulsant activity. They found that several compounds offered protection in electrically induced seizures in rats, indicating potential as antiepileptic drugs (Kamiński et al., 2013).
Crystal Structure Analysis
A study by Marulasiddaiah et al. (2011) focused on the crystal structure of a compound related to pyrrolidine-2,5-dione. Their findings provided insights into the molecular arrangement and interactions, which can be crucial for understanding the chemical behavior and potential applications of these compounds (Marulasiddaiah et al., 2011).
Synthesis of Fused Pyrrole Derivatives
Maity and Pramanik (2013) developed a method for synthesizing fused pyrrole derivatives from enamines and arylglyoxals, involving domino condensation, annulation, and allylic hydroxylation. This synthesis could have implications for the development of new chemical entities with potential pharmaceutical uses (Maity & Pramanik, 2013).
Solubility and Solvent Effects
A study by Li et al. (2019) investigated the solubility of a pyrrolidine-2,5-dione derivative in various solvents. Understanding the solubility behavior can be critical for the development of pharmaceutical formulations and chemical processes (Li et al., 2019).
Orientations Futures
The future of pyrrolidine derivatives in drug discovery looks promising . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Continued research and development in this area could lead to the discovery of new therapeutics for various human diseases .
Propriétés
IUPAC Name |
3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10H,9H2,1-3H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMUDBDDWUZHPO-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
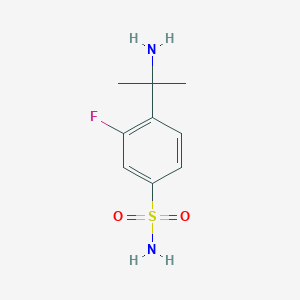
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
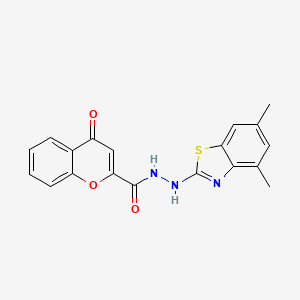
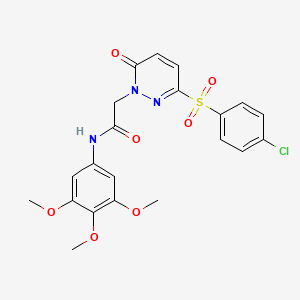
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
